molecular formula C10H13NO B3048681 N-Ethyl-4-methoxybenzimine CAS No. 17972-12-2

N-Ethyl-4-methoxybenzimine

Cat. No.: B3048681
CAS No.: 17972-12-2
M. Wt: 163.22 g/mol
InChI Key: DCJSLGAOLYOQBB-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxybenzimine is an organic compound belonging to the class of benzimines, characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position and an ethylimine (-N=CH₂CH₃) functional group.

Properties

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJSLGAOLYOQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513163
Record name (E)-N-Ethyl-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17972-12-2
Record name (E)-N-Ethyl-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-4-methoxybenzimine can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and ethylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-methoxybenzimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to N-ethyl-4-methoxyaniline.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-Ethyl-4-methoxybenzimine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methoxybenzimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy group on the benzene ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous functional groups or substitution patterns.

2.1. Structural Analogs
  • Key differences include: Functional Group: The amide (-CONH-) group in benzamides vs. the imine (-N=CH₂CH₃) in benzimines. Reactivity: Amides are generally less reactive than imines due to resonance stabilization, making benzimines more electrophilic. Spectroscopic Properties: Benzamides exhibit distinct IR peaks (e.g., C=O stretch at ~1650 cm⁻¹) and fluorescence behavior (as studied in ), whereas benzimines show characteristic C=N stretches (~1600–1650 cm⁻¹) .
  • N-Ethyl-4-nitrobenzimine: Replacing the methoxy group with a nitro (-NO₂) group increases electron-withdrawing effects, enhancing electrophilicity at the imine carbon. This alters reactivity in nucleophilic additions or cyclization reactions.
2.2. Physicochemical Properties

A hypothetical comparison table based on general trends:

Property N-Ethyl-4-methoxybenzimine N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide N-Ethyl-4-nitrobenzimine
Solubility Moderate in polar solvents Low in water, high in DMSO Low in polar solvents
Melting Point ~80–90°C (estimated) 145–150°C (measured in ) ~100–110°C (estimated)
λmax (UV-Vis) ~270 nm (π→π*) ~320 nm (due to extended conjugation) ~290 nm (enhanced absorption)

Biological Activity

N-Ethyl-4-methoxybenzimine (C10H13NO) is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the condensation of 4-methoxybenzaldehyde with ethylamine, typically under mild conditions with the aid of a catalyst like acetic acid or hydrochloric acid. Its molecular weight is 163.22 g/mol, and it features both an ethyl group and a methoxy group, which influence its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Various studies have investigated its effectiveness against different microbial strains, suggesting that it may serve as a potential candidate for drug development in combating infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imine functional group allows for reversible covalent bonding with nucleophilic sites on proteins, which can inhibit their activity. Additionally, the methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
N-Methyl-4-methoxybenzimineMethyl group instead of ethylModerate antimicrobial properties
N-Ethyl-4-hydroxybenzimineHydroxy group instead of methoxyEnhanced antifungal activity
N-Ethyl-4-chlorobenzimineChlorine substituentIncreased reactivity but lower solubility

This table illustrates how variations in substituents can significantly affect the biological activities of related compounds.

Synthesis and Characterization

This compound can be synthesized effectively using established organic chemistry techniques. The optimization of reaction conditions is crucial for achieving high yields and purity. The compound's characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Toxicity and Safety Profile

While preliminary studies indicate promising biological activities, it is essential to assess the toxicity profile of this compound. Initial findings suggest low toxicity levels; however, comprehensive toxicity studies are warranted to ensure safe application in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-4-methoxybenzimine
Reactant of Route 2
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N-Ethyl-4-methoxybenzimine

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